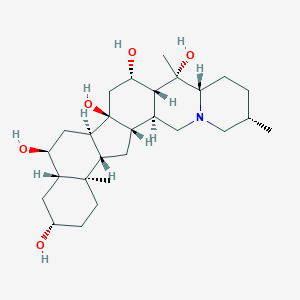

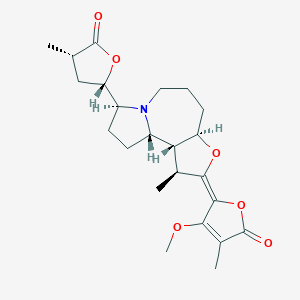

Senegin II

描述

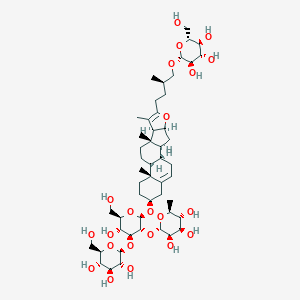

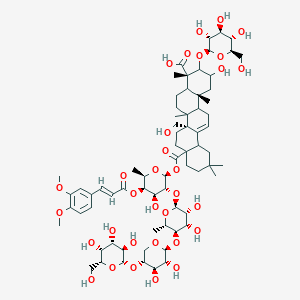

Senegin II is a triterpenoid saponin compound primarily isolated from the roots of Polygala senega, a plant belonging to the Polygalaceae family . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties . This compound, along with other senegasaponins, has garnered significant interest due to its potential therapeutic applications .

科学研究应用

Chemistry: Used as a reference compound for the structural elucidation of other triterpenoid saponins.

Medicine: Investigated for its potential as an immunoadjuvant, neuroprotective agent, and cognitive enhancer.

Industry: Utilized in the development of natural health products and dietary supplements.

作用机制

Senegin II is a triterpenoid saponin isolated from Polygala senega var latifolia . It has been shown to exhibit hypoglycemic activity and has a range of biofunctional effects .

Target of Action

This compound has been rediscovered as a selective anti-proliferative substance against human umbilical vein endothelial cells (HUVECs) . The primary targets of this compound are these endothelial cells, which play a crucial role in angiogenesis, a process vital for normal physiology and various pathological conditions .

Mode of Action

This compound interacts with its targets, the HUVECs, and inhibits their proliferation . The compound shows anti-proliferative activity against HUVECs with IC50 values in the range of 0.6–6.2 μM . The 28-O-glycoside moiety and methoxycinnamoyl group of this compound are essential for this HUVEC-selective growth inhibition .

Biochemical Pathways

This compound affects the biochemical pathways involved in angiogenesis. It inhibits the vascular endothelial growth factor (VEGF)-induced in vitro tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced in vivo neovascularization . The induction of pigment epithelium-derived factor (PEDF) is suggested to contribute to the anti-angiogenic effects of this compound .

Pharmacokinetics

It’s known that the gastrointestinal tract is an important action site of saponins , which may influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The result of this compound’s action is the inhibition of angiogenesis. It suppresses tumor growth in murine sarcoma S180 cells . The compound also exhibits hypoglycemic activity , indicating its potential in managing blood glucose levels.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the role of saponins in the gastrointestinal tract should be carefully considered, as it’s an important action site of these compounds .

生化分析

Biochemical Properties

Senegin II interacts with various biomolecules in biochemical reactions. It has been found to exhibit selective anti-proliferative substances against human umbilical vein endothelial cells (HUVECs) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by exerting anti-proliferative activity against HUVECs

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Senegin II involves the extraction of triterpenoid saponins from the roots of Polygala senega. The process typically includes the following steps:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as preparative HPLC and supercritical fluid extraction may be employed to enhance yield and purity .

化学反应分析

Types of Reactions: Senegin II undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions.

Hydrolysis: Hydrochloric acid or specific glycosidases are employed for hydrolysis reactions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Hydrolysis: Aglycone (presenegenin) and sugar moieties (glucose, rhamnose, xylose, etc.).

相似化合物的比较

- Senegin III

- Senegin IV

- Senegasaponin A

- Senegasaponin B

属性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXFXXWQAAMVMW-JEIATDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H104O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318364 | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34366-31-9 | |

| Record name | Senegin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Senegin II and where is it found?

A1: this compound is a triterpenoid glycoside primarily isolated from the rhizomes of Polygala senega var. latifolia TORR. et GRAY, commonly known as Senega root. [, , , ]

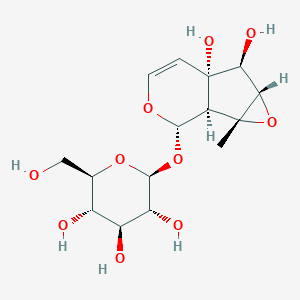

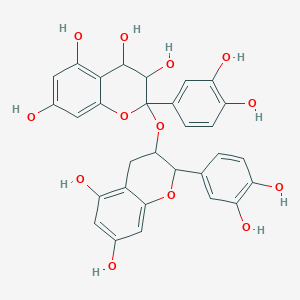

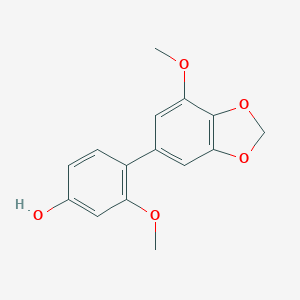

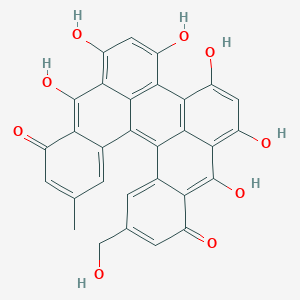

Q2: What is the chemical structure of this compound?

A2: this compound's structure has been elucidated as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl(1gal⟶4xyl)-β-D-xylopyranosyl(1xyl⟶4rham)-α-L-rhamnopyranosyl(1rham⟶2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside]. [] This complex structure features a presenegenin core linked to various sugar moieties and a 3',4'-dimethoxycinnamoyl group.

Q3: Does the structure of this compound affect its biological activity?

A3: Yes, the geometrical isomerism of the methoxycinnamoyl moiety in this compound, existing as both (E)- and (Z)-isomers, influences its ability to inhibit ethanol absorption. [] Further research on the structure-activity relationship of this compound and its derivatives could reveal modifications that enhance specific activities.

Q4: What are the reported pharmacological activities of this compound?

A4: this compound has demonstrated hypoglycemic activity in both normal and diabetic mice models. [, , , ] Studies suggest that it lowers blood glucose levels in a manner that may not directly involve insulin secretion but requires the presence of insulin for its action. [] Additionally, this compound has shown potential as an inhibitor of ethanol absorption in rats. []

Q5: How does this compound affect blood glucose levels?

A5: While the exact mechanism remains unclear, research indicates that this compound's hypoglycemic effect might not directly stimulate insulin release. [] Instead, it seems to act through a different pathway that requires the presence of insulin for efficacy. Further investigation is needed to fully understand its mode of action.

Q6: Are there any known analytical methods for detecting and quantifying this compound?

A6: Although specific analytical methods for this compound weren't detailed in the provided abstracts, researchers frequently employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate, identify, and quantify triterpenoid saponins like this compound in plant extracts and biological samples. []

Q7: What are the potential applications of this compound based on the available research?

A7: Based on current findings, this compound holds promise for further development as a potential therapeutic agent for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。